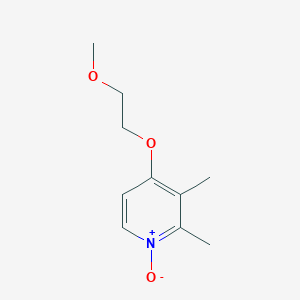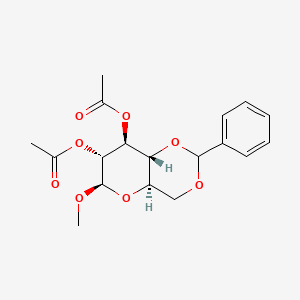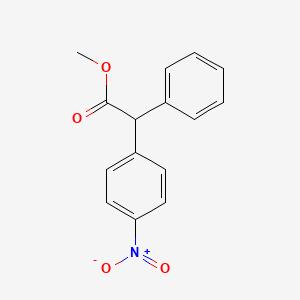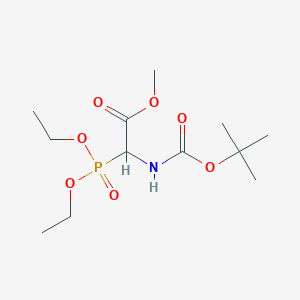
N-Isobutylcyclopropanamine
Übersicht
Beschreibung
N-Isobutylcyclopropanamine is a chemical compound with the molecular formula C7H15N . It contains 23 bonds in total, including 8 non-H bonds, 3 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of N-Isobutylcyclopropanamine includes a three-membered ring and a secondary amine . For a detailed molecular structure analysis, techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction can be used .Physical And Chemical Properties Analysis
N-Isobutylcyclopropanamine Hydrochloride, a related compound, is a white to yellow solid . It has a molecular weight of 149.66 . For a detailed analysis of physical and chemical properties, techniques such as chromatography, spectroscopy, and thermal analysis can be used .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Drug Development
N-Isobutylcyclopropanamine has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique cyclopropane ring structure can be utilized to design drugs with enhanced stability and bioavailability. Researchers are exploring its use in synthesizing compounds that can act as enzyme inhibitors or receptor modulators, which are crucial in treating various diseases such as cancer, neurological disorders, and infectious diseases .
Agrochemicals
In the field of agrochemicals, N-Isobutylcyclopropanamine is being investigated for its potential as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests and weeds makes it a promising candidate for developing new agrochemical products. This compound could help in creating more effective and environmentally friendly solutions for crop protection .
Material Science
N-Isobutylcyclopropanamine is also being studied for its applications in material science. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This makes it valuable in the production of advanced composites and coatings that require high durability and resistance to extreme conditions .
Wirkmechanismus
Safety and Hazards
The safety data sheet for N-Isobutylcyclopropanamine Hydrochloride indicates that it may be harmful if swallowed and enters airways . It can cause skin and eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZIRCYXDFUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)








